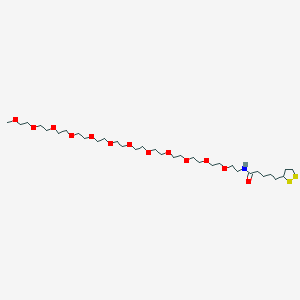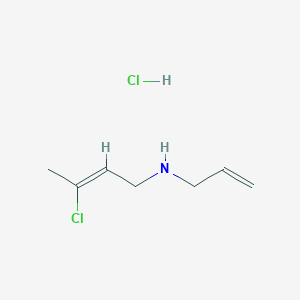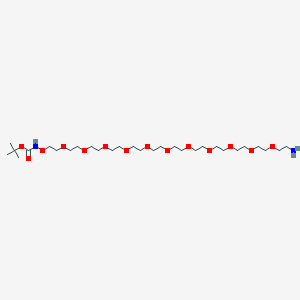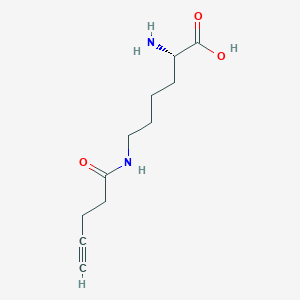
m-PEG12-Lipoamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG12-Lipoamide, also known as polyethylene glycol-lipoamide, is a compound that features a lipoic acid group linked to a single molecular weight methoxy-terminated polyethylene glycol spacer arm. This compound is amphiphilic, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. The lipoic acid group readily forms stable dative bonds with metals such as gold, making it particularly useful in surface modification applications .
Direcciones Futuras
Mecanismo De Acción
Target of Action
m-PEG12-Lipoamide is a medium-length (46 atoms), amphiphilic, methyl-terminated, monodisperse PEG product functionalized with lipoic acid . It is designed to modify metal surfaces such as gold or silver . The primary targets of this compound are these metal surfaces, where it forms stable dative bonds .
Mode of Action
The lipoic acid group in this compound readily forms stable dative bonds with metals such as gold . This interaction results in the modification of the metal surface, creating a hydrophilic layer that can reduce non-specific protein binding .
Pharmacokinetics
The hydrophilic nature of the compound, imparted by the peg spacer, is likely to influence its bioavailability by increasing its solubility in aqueous media .
Result of Action
The primary result of this compound’s action is the modification of metal surfaces, which leads to a reduction in non-specific protein binding . This can have significant implications in various fields, including biomedical research and the development of medical devices.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or substances in the environment could potentially interfere with its ability to form stable dative bonds with metal surfaces. Additionally, factors such as temperature and pH could also impact the stability and efficacy of the compound .
Análisis Bioquímico
Biochemical Properties
m-PEG12-Lipoamide interacts with various biomolecules due to its lipoic acid group. The lipoic acid group readily forms stable dative bonds with metals such as gold . This property allows this compound to interact with enzymes and proteins that have metal ions in their active sites.
Cellular Effects
The hydrophilic, non-immunogenic single molecular weight dPEG® imparts water solubility to the target molecules . As surface modification reagents, these this compound products reduce non-specific binding to modified surfaces . This can influence cell function by reducing unwanted interactions and improving the specificity of cellular processes.
Molecular Mechanism
The mechanism of action of this compound is primarily through its ability to form stable dative bonds with metals . This allows it to interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
Its ability to form stable dative bonds with metals suggests that it may interact with enzymes or cofactors in metal-dependent metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG12-Lipoamide typically involves the conjugation of lipoic acid to a polyethylene glycol (PEG) chain. The process begins with the activation of the carboxyl group of lipoic acid, often using reagents like N-hydroxysuccinimide (NHS) and a carbodiimide such as N,N’-dicyclohexylcarbodiimide (DCC). The activated lipoic acid is then reacted with the amine-terminated PEG under mild conditions to form the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as dialysis or chromatography to remove unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG12-Lipoamide primarily undergoes reactions involving its lipoic acid and PEG components. These include:
Oxidation: The lipoic acid group can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds in the lipoic acid group can be reduced back to thiols.
Substitution: The methoxy end of the PEG chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfide-linked PEG-lipoamide.
Reduction: Thiol-terminated PEG-lipoamide.
Substitution: Various PEG derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
m-PEG12-Lipoamide has a wide range of applications in scientific research:
Chemistry: Used as a surface modifier to reduce non-specific binding in various assays.
Biology: Employed in the stabilization of nanoparticles and other biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the coating of medical devices and biosensors to improve biocompatibility and reduce fouling
Comparación Con Compuestos Similares
Similar Compounds
m-PEG8-Lipoamide: Shorter PEG chain, less hydrophilic.
Biotin-PEG-Lipoamide: Contains a biotin group for affinity binding.
NHS-PEG-Lipoamide: Contains an NHS ester for further conjugation
Uniqueness
m-PEG12-Lipoamide is unique due to its medium-length PEG chain, which provides a balance between hydrophilicity and hydrophobicity. This makes it particularly effective in applications requiring stable, hydrophilic surface modifications .
Propiedades
IUPAC Name |
5-(dithiolan-3-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H65NO13S2/c1-36-9-10-38-13-14-40-17-18-42-21-22-44-25-26-46-29-30-47-28-27-45-24-23-43-20-19-41-16-15-39-12-11-37-8-7-34-33(35)5-3-2-4-32-6-31-48-49-32/h32H,2-31H2,1H3,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTUJGAYCNMFSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1CCSS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H65NO13S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/structure/B6352142.png)


![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)








![Maleimido-PEG(4)-[PEG(24)-OMe]3 ester](/img/structure/B6352230.png)
